![molecular formula C8H5Cl3O2 B2573022 (2,3-Dichlorophenoxy)acetyl chloride CAS No. 85630-84-8](/img/structure/B2573022.png)
(2,3-Dichlorophenoxy)acetyl chloride
Overview
Description
“(2,3-Dichlorophenoxy)acetyl chloride” is an intermediate chemical compound that has gained popularity in the chemical and pharmaceutical industry. It has a molecular formula of C8H5Cl3O2 and a molecular weight of 239.48 .
Molecular Structure Analysis
The molecular structure of “(2,3-Dichlorophenoxy)acetyl chloride” consists of a dichlorophenoxy group attached to an acetyl chloride group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms and one oxygen atom, while the acetyl chloride group contains a carbonyl (C=O) and a chloride (Cl) atom .
Scientific Research Applications
1. Synthesis and Characterization in Organic Chemistry
(2,3-Dichlorophenoxy)acetyl chloride is utilized in various synthetic processes in organic chemistry. For example, it has been used in the Friedel–Crafts acetylation of benzene, a reaction mechanism that occurs similarly in ionic liquids and in 1,2-dichloroethane, leading to the formation of several key intermediates (Csihony, Mehdi, & Horváth, 2001). Additionally, novel compounds have been synthesized by reacting 2-(2,4-dichlorophenoxy)acetamido with other chemicals, leading to the formation of structures characterized by single-crystal X-ray diffraction (Xue, Si-jia, Xiang, Chang-sheng, Yu, Song-Rui, Sun, Jin-feng, Chai, An, Shen, Jian, 2008).
2. In the Study of Ionic Liquids as Herbicides and Plant Growth Regulators
Research into ionic liquids containing the (2,4-dichlorophenoxy)acetate anion has shown promise in their application as herbicides and plant growth regulators. These ionic liquids have exhibited higher biological activity than currently used herbicides and growth regulators (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
3. Environmental Remediation and Water Treatment
Studies have also focused on the environmental impact and remediation of 2,4-dichlorophenoxy acetic acid, a related compound. For instance, research on the adsorption of 2,4-D from aqueous solutions using activated carbon demonstrates the potential for removing this pollutant from water sources (Angın & Güneş, 2020). Moreover, the decomposition of 2,4-dichlorophenoxyacetic acid by methods like ozonation and ionizing radiation has been studied for water treatment purposes (Drzewicz, Trojanowicz, Zona, Solar, & Gehringer, 2004).
4. Analysis of Chemical and Physical Properties
Research on various (2,3-dichlorophenoxy)acetyl chloride derivatives and related compounds has been conducted to understand their chemical and physical properties. For instance, studies on the synthesis and characterization of different derivatives have provided insights into their structural and conformational aspects (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).
properties
IUPAC Name |
2-(2,3-dichlorophenoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNIKAAWMVQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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